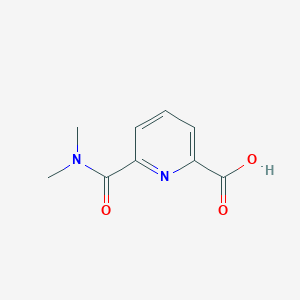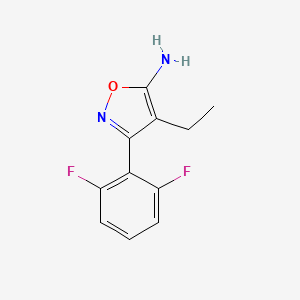![molecular formula C15H21NO4 B6615319 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid CAS No. 1401095-99-5](/img/structure/B6615319.png)
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid (TBPA) is an organic compound that has become increasingly popular in the scientific community for its versatility and potential for applications in various fields. TBPA is a carboxylic acid that is derived from the reaction of tert-butyl alcohol, an aldehyde, and an amine. It is a colorless solid that is soluble in polar organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). TBPA is a versatile compound that can be used in a variety of applications, ranging from organic synthesis to drug development.
Mécanisme D'action
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid is believed to act as an inhibitor of the enzyme, cytochrome P450. This enzyme is involved in the metabolism of drugs and other xenobiotics. By inhibiting the enzyme, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid is believed to prevent the metabolism of drugs and other xenobiotics, thereby increasing their bioavailability and stability in the body.
Biochemical and Physiological Effects
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme, cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound. Additionally, it is relatively easy to synthesize, making it a convenient choice for laboratory experiments. A limitation of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid is its relatively low solubility in water. This can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid in scientific research. One potential direction is the development of novel drugs and other xenobiotics for therapeutic use. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid could be used to synthesize new polymers for use in a variety of applications. Another potential future direction is the use of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid in the development of new materials for use in biochemistry and molecular biology. Finally, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid could be used to develop new methods for the synthesis of organic compounds.
Méthodes De Synthèse
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid can be synthesized through a variety of methods, including the reaction of tert-butyl alcohol, an aldehyde, and an amine. The reaction of tert-butyl alcohol and an aldehyde produces the intermediate product, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanal (2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid-aldehyde). This intermediate product can then be reacted with an amine to produce the final product, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid.
Applications De Recherche Scientifique
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as peptides, peptidomimetics, and small molecules. 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has also been used in the synthesis of drugs, such as antibiotics and antifungal agents. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has been used in the synthesis of polymers, such as polyurethanes and polyesters.
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-15(12(17)18,11-9-7-6-8-10-11)16-13(19)20-14(2,3)4/h6-10H,5H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLKOGAAGTUGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)



![N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide](/img/structure/B6615282.png)
![6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one](/img/structure/B6615286.png)
![1-benzyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6615287.png)



![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)


![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)